molecular formula C16H16N6O4S B2535042 N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 1396815-07-8

N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2535042
CAS No.: 1396815-07-8
M. Wt: 388.4
InChI Key: QEKRAQUFSLOPLN-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
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Biological Activity

N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

N 4 N 4 4 methyl 5 oxo 4 5 dihydro 1H tetrazol 1 yl phenyl sulfamoyl phenyl acetamide\text{N 4 N 4 4 methyl 5 oxo 4 5 dihydro 1H tetrazol 1 yl phenyl sulfamoyl phenyl acetamide}

Key Characteristics:

  • Molecular Formula: C16H19N5O3S
  • Molecular Weight: 373.42 g/mol
  • IUPAC Name: N-[4-(sulfamoyl)-N-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl]acetamide

1. Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives of phenylacetamides, including those similar to this compound. Research indicates that these compounds can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
A study involving synthesized sulfamoyl phenyl acetamide derivatives demonstrated that certain compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. For instance, one derivative showed an IC50 of 23.30 µM against A549 lung cancer cells, indicating potent anticancer activity .

2. Antimicrobial Activity

The antimicrobial efficacy of related compounds has been assessed against several bacterial strains. For instance, derivatives containing thiazole moieties showed promising results with minimum effective concentrations (EC50) significantly lower than conventional antibiotics.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainEC50 (µM)Reference
Compound AXanthomonas oryzae pv. oryzae156.7
Compound BXanthomonas axonopodis pv. citri230.5
Compound CXanthomonas oryzae pv. oryzicola545.2

These findings suggest that compounds similar to this compound may possess significant antibacterial properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation: Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Membrane Disruption: The antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis as observed in electron microscopy studies .

Properties

IUPAC Name

N-[4-[[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-11(23)17-12-5-9-15(10-6-12)27(25,26)18-13-3-7-14(8-4-13)22-16(24)21(2)19-20-22/h3-10,18H,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKRAQUFSLOPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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